molecular formula C17H25NO5 B4040908 oxalic acid;N-[2-(2-prop-2-enylphenoxy)ethyl]butan-2-amine

oxalic acid;N-[2-(2-prop-2-enylphenoxy)ethyl]butan-2-amine

Cat. No.: B4040908
M. Wt: 323.4 g/mol
InChI Key: ZPSYKZIMXMIWJF-UHFFFAOYSA-N
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Description

Oxalic acid;N-[2-(2-prop-2-enylphenoxy)ethyl]butan-2-amine is a complex organic compound that combines the properties of oxalic acid and an amine derivativeIt is a white crystalline solid that forms a colorless solution in water . The amine derivative, N-[2-(2-prop-2-enylphenoxy)ethyl]butan-2-amine, is a compound that includes an amine group attached to a phenoxyethyl chain, which is further connected to a butan-2-amine structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxalic acid;N-[2-(2-prop-2-enylphenoxy)ethyl]butan-2-amine involves multiple steps. The initial step typically includes the preparation of oxalic acid through the oxidation of carbohydrates or glucose using nitric acid. The amine derivative can be synthesized through a series of reactions involving the alkylation of phenol with allyl bromide to form 2-prop-2-enylphenol, followed by its reaction with ethylene oxide to produce 2-(2-prop-2-enylphenoxy)ethanol. This intermediate is then reacted with butan-2-amine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of oxalic acid generally involves the oxidation of carbohydrates using nitric acid or air in the presence of vanadium pentoxide as a catalyst. The amine derivative is produced through a series of chemical reactions involving alkylation, etherification, and amination processes. These reactions are typically carried out in large reactors under controlled temperatures and pressures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxalic acid;N-[2-(2-prop-2-enylphenoxy)ethyl]butan-2-amine undergoes various chemical reactions, including:

    Oxidation: Oxalic acid can be oxidized to carbon dioxide and water.

    Reduction: The amine group can be reduced to form secondary or tertiary amines.

    Substitution: The phenoxyethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.

Major Products Formed

    Oxidation: Carbon dioxide and water.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted phenoxyethyl derivatives.

Scientific Research Applications

Oxalic acid;N-[2-(2-prop-2-enylphenoxy)ethyl]butan-2-amine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential effects on cellular processes and enzyme activity.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of oxalic acid;N-[2-(2-prop-2-enylphenoxy)ethyl]butan-2-amine involves its interaction with various molecular targets and pathways. Oxalic acid can chelate metal ions, affecting enzyme activity and cellular processes. The amine derivative can interact with receptors and enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Oxalyl chloride: A derivative of oxalic acid used in organic synthesis.

    Disodium oxalate: A salt of oxalic acid used in analytical chemistry.

    Calcium oxalate: A naturally occurring compound found in plants and animals.

Uniqueness

Oxalic acid;N-[2-(2-prop-2-enylphenoxy)ethyl]butan-2-amine is unique due to its combined properties of oxalic acid and an amine derivative. This combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

oxalic acid;N-[2-(2-prop-2-enylphenoxy)ethyl]butan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO.C2H2O4/c1-4-8-14-9-6-7-10-15(14)17-12-11-16-13(3)5-2;3-1(4)2(5)6/h4,6-7,9-10,13,16H,1,5,8,11-12H2,2-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPSYKZIMXMIWJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCCOC1=CC=CC=C1CC=C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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